
Bazedoxifene acetate
概要
説明
バゼドキシフェン酢酸塩は、閉経後骨粗鬆症の予防と治療に主に用いられる第3世代選択的エストロゲン受容体モジュレーター(SERM)です。 また、乳がんや膵臓がんなど、特定の種類のがんの治療における可能性も研究されています 。 バゼドキシフェン酢酸塩は、エストロゲン受容体に結合し、組織の種類に応じてアゴニスト効果とアンタゴニスト効果の両方を示します .
準備方法
合成経路と反応条件
バゼドキシフェン酢酸塩の調製には、いくつかのステップが含まれます。 1つの方法は、特定の式で表される化合物を、パラジウム炭素触媒の存在下、有機溶媒中でギ酸アンモニウムまたはシクロヘキサジエンと反応させることを含みます 。反応は、薄層クロマトグラフィー(TLC)または高速液体クロマトグラフィー(HPLC)を使用して監視されます。 次に、生成物をろ過し、洗浄し、酢酸で処理してバゼドキシフェン酢酸塩を得ます .
別の方法は、中間体の調製を含み、次に、高圧水素化を避ける穏やかな反応条件を使用してバゼドキシフェン酢酸塩に変換されます 。 この方法は、そのシンプルさと安全性のために工業生産に有利です .
工業生産方法
バゼドキシフェン酢酸塩の工業生産は、通常、上記で述べた合成経路に従い、収率、安全性、および費用対効果の最適化に重点を置いています。 リサイクル可能な溶媒と穏やかな反応条件の使用により、プロセスは環境に優しく、大規模生産に適しています .
化学反応の分析
反応の種類
バゼドキシフェン酢酸塩は、次のようなさまざまな化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を含み、多くの場合、酸化剤を使用します。
還元: 水素の付加または酸素の除去、通常は還元剤を使用します。
置換: 1つの官能基を別の官能基と置き換える、多くの場合、触媒または特定の試薬によって促進されます。
一般的な試薬と条件
バゼドキシフェン酢酸塩の反応に使用される一般的な試薬には、パラジウム炭素触媒、ギ酸アンモニウム、シクロヘキサジエン、および酢酸が含まれます 。 反応条件は一般的に穏やかであり、安全性と効率を確保するために高圧と高温を避けています .
主な生成物
これらの反応から生成される主な生成物は、バゼドキシフェン酢酸塩自体であり、反応条件と精製ステップを慎重に制御することで、高純度かつ高収率で得られます .
科学研究の応用
バゼドキシフェン酢酸塩は、広範囲の科学研究の応用があります。
科学的研究の応用
Bazedoxifene acetate has a wide range of scientific research applications:
Biology: Investigated for its effects on cellular processes, including cell proliferation and differentiation.
Medicine: Primarily used for the prevention and treatment of postmenopausal osteoporosis. .
作用機序
類似化合物との比較
類似化合物
ラロキシフェン: 骨粗鬆症と乳がんの予防と治療に使用される別の選択的エストロゲン受容体モジュレーター.
タモキシフェン: 主に乳がんの治療に使用される選択的エストロゲン受容体モジュレーター.
オスpemifene: 性交痛や外陰部および膣萎縮の他の症状の治療に使用されます.
独自性
バゼドキシフェン酢酸塩は、さまざまな組織でアゴニストとアンタゴニストの両方として作用できるという点でユニークであり、他の選択的エストロゲン受容体モジュレーターと比較して、副作用が少なく、標的となる治療効果を提供します 。 その改善された選択性と安全性プロファイルにより、さらなる研究と臨床応用の有望な候補となります .
生物活性
Bazedoxifene acetate (BZA) is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoporosis and breast cancer. This article explores the biological activity of BZA, focusing on its mechanisms of action, effects on various tissues, and relevant research findings.
This compound acts by selectively binding to estrogen receptors (ERs), particularly ER-alpha, exhibiting both agonistic and antagonistic properties depending on the tissue context. The compound has a high affinity for ER-alpha with an IC50 of 26 nM, comparable to that of raloxifene . Notably, BZA does not promote the proliferation of MCF-7 breast cancer cells but effectively inhibits 17β-estradiol-induced proliferation with an IC50 of 0.19 nM . This selective activity makes BZA a promising candidate for conditions where estrogenic effects are desired in bone tissue but not in breast or uterine tissues.
Effects on Bone Health
Bazedoxifene has been shown to enhance bone mineral density (BMD) and improve bone strength in preclinical models. In ovariectomized rats, a common model for postmenopausal osteoporosis, BZA administration resulted in significant increases in BMD after six weeks compared to control groups . Additionally, BZA demonstrated superior compressive strength in bone samples from the lumbar vertebrae compared to those from untreated ovariectomized rats .
Impact on Uterine and Breast Tissue
Research indicates that BZA has a favorable profile with respect to uterine health. In studies involving immature rat models, BZA administration led to less uterine weight gain compared to treatments with ethinyl estradiol or raloxifene . Histological evaluations revealed that BZA coadministration reduced endometrial cell hypertrophy induced by raloxifene, suggesting a protective effect against estrogen-induced hyperplasia in the uterus .
Moreover, BZA's antiestrogenic properties have been highlighted in studies involving breast cancer models. It has been shown to function as a pure ER-alpha antagonist, inhibiting the growth of both tamoxifen-sensitive and resistant breast tumor xenografts . This unique mechanism includes inducing conformational changes in ER-alpha that lead to its degradation, although this activity is not essential for its antiestrogenic efficacy .
Clinical Implications and Case Studies
Bazedoxifene has been evaluated in clinical settings for its effectiveness in managing osteoporosis and its potential role in breast cancer therapy. A notable study involved 95 ovariectomized cynomolgus macaques treated with BZA alone or in combination with conjugated equine estrogens (CEE). The results indicated that BZA significantly reduced epithelial density and proliferation markers compared to CEE alone, reinforcing its role as a safer alternative for hormone replacement therapy .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate the selective estrogen receptor modulation (SERM) activity of bazedoxifene acetate in preclinical models?
- Methodological Answer : To assess SERM activity, use in vitro competitive binding assays with ERα/β isoforms, measuring IC50 values via fluorescence polarization or radioligand displacement. For functional antagonism, employ MCF-7 cell proliferation assays: this compound (0.1–10 nM) inhibits 17β-estradiol-induced proliferation . In vivo, utilize ovariectomized rat models to evaluate bone mineral density (BMD) improvements (e.g., 5 mg/kg/day oral dosing for 6 weeks) while monitoring uterine weight to confirm tissue selectivity. Histological analysis of endometrial luminal epithelium and myometrial hypertrophy can further validate uterine safety .
Q. How should researchers standardize dosing and stability protocols for this compound in cell-based and animal studies?
- Methodological Answer : For in vitro studies, dissolve this compound in DMSO (stock concentration ≤20 mM) and use working concentrations of 5–20 μM, ensuring DMSO does not exceed 0.1% in media . In animal models (e.g., Capan-1 xenografts), administer 5 mg/kg via oral gavage daily, with pharmacokinetic validation (Cmax ~3.2 ng/mL, AUC ~45 ng·h/mL in humans ). Store the compound at –20°C in desiccated conditions to maintain ≥98% purity over three years. Pre-dose centrifugation (10,000×g, 5 min) prevents particle aggregation .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s dual mechanisms (ER modulation vs. GP130/STAT3 inhibition) in cancer models?
- Methodological Answer : To dissect dual pathways, use SPR (surface plasmon resonance) to quantify binding affinities (e.g., KD = 182.7 µM for GP130 vs. IC50 = 26 nM for ERα ). In IL-6-dependent cancer lines (e.g., DS-1 cells), pre-treat with IL-6 (10 ng/mL) and assess proliferation inhibition via bazedoxifene (1–20 µM). Compare results to ER-negative models to isolate GP130 effects. Co-immunoprecipitation can confirm disruption of IL-6/GP130 complexes . For translational relevance, validate findings in patient-derived xenografts with ER/GP130 co-expression profiling .
Q. What statistical approaches are optimal for analyzing non-linear relationships between this compound-induced BMD changes and fracture risk reduction?
- Methodological Answer : Apply Bayesian path analysis to model causal pathways, incorporating baseline covariates (age, BMI) and post-treatment confounders. In a 3-year trial, 40% of fracture risk reduction was mediated via BMD improvements, with region-specific variability (e.g., lumbar vs. femoral sites). Use Markov chain Monte Carlo (MCMC) simulations to estimate indirect effects, adjusting for unmeasured confounders. Counterfactual analysis can quantify the difference in fracture incidence under treated vs. placebo BMD values .
Q. How should discrepancies between preclinical uterine safety data and clinical observations be addressed in translational studies?
- Methodological Answer : Preclinical models may underestimate endometrial responses due to species-specific ER dynamics. In phase III trials, compare endometrial hyperplasia rates (≤1% with bazedoxifene vs. 2–3% with raloxifene ) and use transvaginal ultrasound to monitor endometrial thickness. Incorporate ex vivo human endometrial tissue cultures treated with bazedoxifene (1–100 nM) to assess epithelial proliferation (Ki-67 staining) and contrast with rodent data .
Q. What strategies optimize the design of combination therapies using this compound and chemotherapeutic agents (e.g., paclitaxel) in ovarian cancer?
- Methodological Answer : Use synergistic dose-response matrices (e.g., Chou-Talalay method) to identify optimal ratios. In in vivo models, co-administer bazedoxifene (10 mg/kg) with paclitaxel (15 mg/kg) weekly, monitoring tumor volume regression and EMT markers (E-cadherin, vimentin) via immunohistochemistry. Validate GP130/STAT3 inhibition (phospho-STAT3 reduction) and apoptosis (cleaved caspase-3) in residual tumors . For clinical translation, design phase Ib trials with pharmacokinetic sampling to rule out drug-drug interactions .
特性
IUPAC Name |
acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZAMQFQZMUNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048657 | |
Record name | Bazedoxifene acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198481-33-3 | |
Record name | Bazedoxifene acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198481-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bazedoxifene acetate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAZEDOXIFENE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J70472UD3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。